molecular formula C15H15ClN4O B2863830 N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride CAS No. 1049785-27-4

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride

Cat. No.: B2863830
CAS No.: 1049785-27-4
M. Wt: 302.76
InChI Key: RGWXWRHESIVRNF-UHFFFAOYSA-N
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Description

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride is a synthetic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride typically involves the reaction of 2-aminobenzonitrile with 2-methoxyaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride stands out due to its unique methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O.ClH/c1-20-13-9-5-4-8-12(13)18-15-17-11-7-3-2-6-10(11)14(16)19-15;/h2-9H,1H3,(H3,16,17,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWXWRHESIVRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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